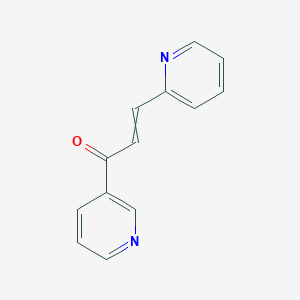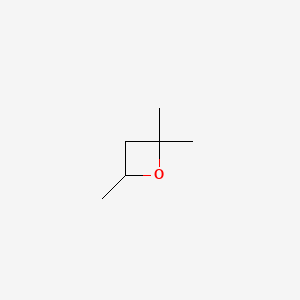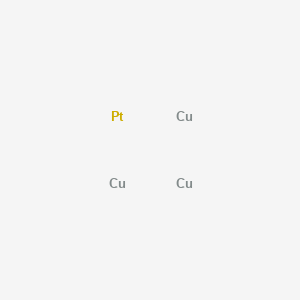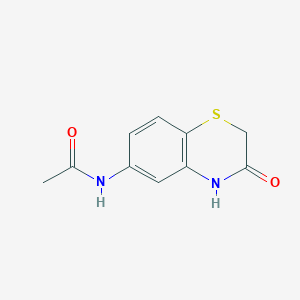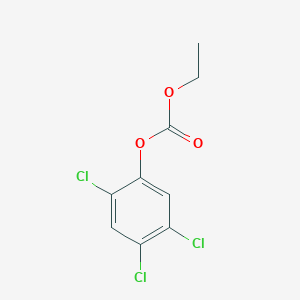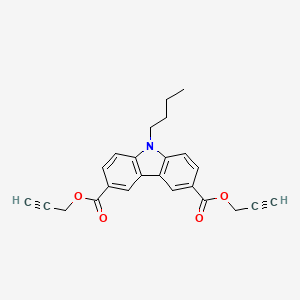
Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate is an organic compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound is notable for its unique structural features, which include a carbazole core substituted with butyl and diprop-2-yn-1-yl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate typically involves the following steps:
N-Alkylation of Carbazole: The initial step involves the N-alkylation of carbazole with propargyl bromide under basic conditions to form 9-(prop-2-yn-1-yl)-9H-carbazole.
Esterification: The next step involves the esterification of the resulting compound with butyl bromoacetate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the carbazole core.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted carbazole derivatives with new functional groups.
Applications De Recherche Scientifique
Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and other optoelectronic devices due to its excellent photophysical properties.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Prop-2-ynyl-9H-carbazole: A structurally similar compound with a prop-2-ynyl group instead of diprop-2-yn-1-yl.
3,6-Di-tert-butylcarbazole: A carbazole derivative with tert-butyl groups at the 3 and 6 positions.
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: A compound with an aniline group attached to the carbazole core.
Uniqueness
Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and properties.
Propriétés
Numéro CAS |
14278-02-5 |
|---|---|
Formule moléculaire |
C24H21NO4 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
bis(prop-2-ynyl) 9-butylcarbazole-3,6-dicarboxylate |
InChI |
InChI=1S/C24H21NO4/c1-4-7-12-25-21-10-8-17(23(26)28-13-5-2)15-19(21)20-16-18(9-11-22(20)25)24(27)29-14-6-3/h2-3,8-11,15-16H,4,7,12-14H2,1H3 |
Clé InChI |
ZSGIYYJWLHSUIE-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C=C(C=C2)C(=O)OCC#C)C3=C1C=CC(=C3)C(=O)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


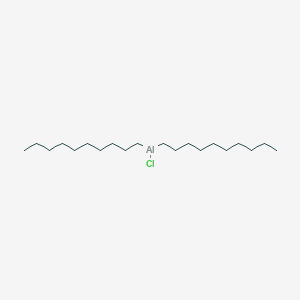

![6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one](/img/structure/B14715075.png)

